molecular formula C17H18O2S B12491065 6-ethyl-2,4-dimethyl-9H-thioxanthene 10,10-dioxide

6-ethyl-2,4-dimethyl-9H-thioxanthene 10,10-dioxide

Cat. No.: B12491065
M. Wt: 286.4 g/mol
InChI Key: QJLQJLQCOMSROZ-UHFFFAOYSA-N
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Description

6-ethyl-2,4-dimethyl-9H-10??-thioxanthene-10,10-dione is a synthetic organic compound belonging to the thioxanthene family Thioxanthenes are known for their unique structural properties, which include a sulfur atom incorporated into the tricyclic ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-2,4-dimethyl-9H-10??-thioxanthene-10,10-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the thioxanthene core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-2,4-dimethyl-9H-10??-thioxanthene-10,10-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thioxanthene derivatives with different oxidation states.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the thioxanthene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thioxanthene derivatives.

Scientific Research Applications

6-ethyl-2,4-dimethyl-9H-10??-thioxanthene-10,10-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 6-ethyl-2,4-dimethyl-9H-10??-thioxanthene-10,10-dione exerts its effects involves its interaction with molecular targets and pathways. In the context of organic electronics, it functions as a donor-acceptor molecule, facilitating charge transfer processes. In medicinal chemistry, its mechanism may involve binding to specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ethyl-2,4-dimethyl-9H-10??-thioxanthene-10,10-dione is unique due to its specific structural modifications, which impart distinct electronic and optical properties. These properties make it particularly suitable for applications in advanced materials and organic electronics.

Properties

Molecular Formula

C17H18O2S

Molecular Weight

286.4 g/mol

IUPAC Name

6-ethyl-2,4-dimethyl-9H-thioxanthene 10,10-dioxide

InChI

InChI=1S/C17H18O2S/c1-4-13-5-6-14-10-15-8-11(2)7-12(3)17(15)20(18,19)16(14)9-13/h5-9H,4,10H2,1-3H3

InChI Key

QJLQJLQCOMSROZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(CC3=CC(=CC(=C3S2(=O)=O)C)C)C=C1

Origin of Product

United States

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